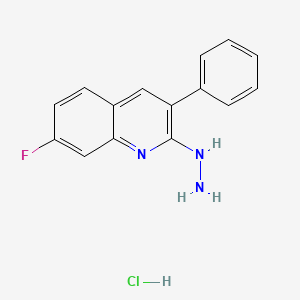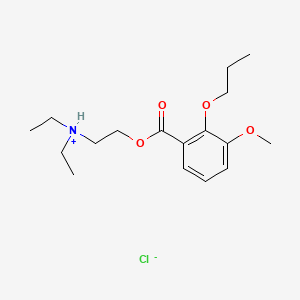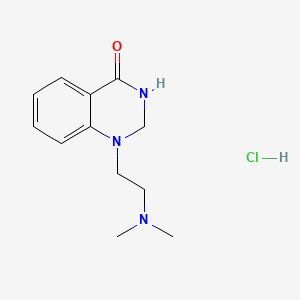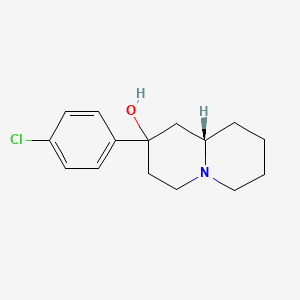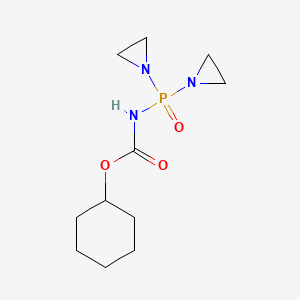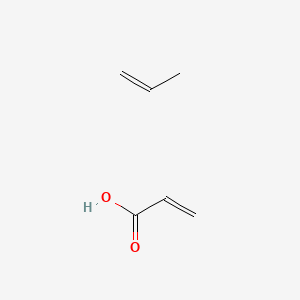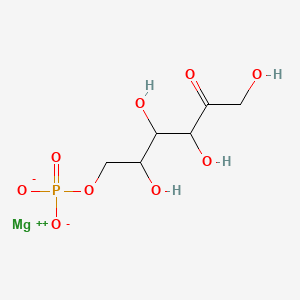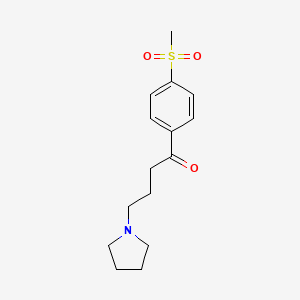
4'-Methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-Methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone is a chemical compound characterized by a butyrophenone core structure with a methylsulfonyl group at the 4' position and a pyrrolidinyl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone typically involves multiple steps, starting with the formation of the butyrophenone core. This can be achieved through Friedel-Crafts acylation of benzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered to improve sustainability.
Análisis De Reacciones Químicas
Types of Reactions: 4'-Methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to a sulfone.
Reduction: The pyrrolidinyl group can be reduced to a pyrrolidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed:
Oxidation: this compound sulfone.
Reduction: this compound pyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4'-Methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biochemical events.
Comparación Con Compuestos Similares
4'-Methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone is unique due to its specific structural features. Similar compounds include:
Butyrophenone derivatives: These compounds share the butyrophenone core but differ in their substituents.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring but have different functional groups attached.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
59921-86-7 |
|---|---|
Fórmula molecular |
C15H21NO3S |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
1-(4-methylsulfonylphenyl)-4-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C15H21NO3S/c1-20(18,19)14-8-6-13(7-9-14)15(17)5-4-12-16-10-2-3-11-16/h6-9H,2-5,10-12H2,1H3 |
Clave InChI |
NRYWPJPZCSFBDL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)CCCN2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


